molecular formula C12H14ClI3N2O2 B3049066 3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride CAS No. 1923-75-7

3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride

Cat. No. B3049066
CAS RN: 1923-75-7
M. Wt: 634.42
InChI Key: LOJYEONQUHPXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ionic monomeric contrast media. Usually the sodium or calcium salts are used for examination of the gall bladder and biliary tract. (From Martindale, The Extra Pharmacopoeia, 30th ed, p704)

Scientific Research Applications

Chemical Recognition and Transfer

A study by Sawada et al. (2000) explored the use of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer in recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This process involved compounds like methylene blue and acriflavine hydrochloride, demonstrating the oligomer's selective recognition capabilities which could be linked to similar functionalities in 3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).

Role in Synthesis and Antioxidant Activity

Research by Kushnir et al. (2015) utilized a reaction involving methyl 3-{[2-(dimethylamino)propyl]amino}acrylate for synthesizing compounds with a structure related to 3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride. The synthesized compounds exhibited significant inhibitory activity against superoxide generation in mitochondria, indicating potential antioxidant applications (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Generation of Structurally Diverse Compounds

Roman (2013) demonstrated the versatility of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with similarities in functional groups to 3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride. The study involved alkylation and ring closure reactions, leading to a diverse library of compounds. This highlights the potential of the subject compound in generating a variety of structurally diverse molecules (Roman, 2013).

properties

CAS RN

1923-75-7

Product Name

3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride

Molecular Formula

C12H14ClI3N2O2

Molecular Weight

634.42

IUPAC Name

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C12H13I3N2O2.ClH/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);1H

InChI Key

LOJYEONQUHPXII-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I.Cl

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I.Cl

Other CAS RN

1923-75-7

synonyms

3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid
Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
Bilimin
Biloptin
Calcium Iopodate
Calcium Ipodate
Iopodate
Iopodate, Calcium
Iopodate, Sodium
Ipodate
Ipodate Sodium
Ipodate, Calcium
Ipodate, Sodium
Sodium Iopodate
Sodium Ipodate
Solu Biloptin
Solu-Biloptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride
Reactant of Route 3
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride
Reactant of Route 4
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride
Reactant of Route 5
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.